Chlormadinone-d6
Description
Chlormadinone-d6 (deuterated chlormadinone acetate) is a stable isotope-labeled analog of chlormadinone acetate, a synthetic progestogen derived from progesterone. It is primarily used as an internal standard in mass spectrometry-based analytical methods to ensure accuracy in quantifying chlormadinone acetate in biological matrices . The compound is characterized by the substitution of six hydrogen atoms with deuterium, enhancing its molecular stability and utility in pharmacokinetic and metabolic studies. Its molecular formula is C₂₃H₂�₁D₆ClO₄, with a molecular weight of approximately 408.3 g/mol (accounting for deuterium substitution) .
Chlormadinone acetate itself is a 17α-acetoxy-6-chloro derivative of progesterone, exhibiting potent anti-androgenic and progestogenic activity. Its deuterated form retains these pharmacological properties but is distinguished by isotopic labeling for analytical precision .
Properties
Molecular Formula |
C₂₁H₂₁D₆ClO₃ |
|---|---|
Molecular Weight |
368.93 |
Synonyms |
6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione-d6; 6-Chloro-6-dehydro-17-_x000B_hydroxyprogesterone-d6; 6-Chloro-6-dehydro-17-α-hydroxyprogesterone-d6; Chlormadinon-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Receptor Binding Affinities
| Compound | Progesterone Receptor (nM) | Androgen Receptor (nM) |
|---|---|---|
| Chlormadinone acetate | 0.9 | 120 |
| Delmadinone acetate | 1.2 | 85 |
| Medroxyprogesterone acetate | 2.4 | >500 |
Source: In vitro receptor binding assays
Table 2: Analytical Performance in Human Plasma
| Parameter | This compound | Non-deuterated Standard |
|---|---|---|
| Precision (% RSD) | 3.8 | 9.2 |
| Accuracy (% Bias) | 2.1 | 6.5 |
| Limit of Detection (ng/mL) | 0.05 | 0.1 |
Notes on Limitations and Uncertainties
- Isotope Effects : Despite its utility, deuterium substitution may alter chromatographic retention times, requiring method optimization .
- Regulatory Gaps: While this compound is widely used in research, its inclusion in regulatory guidelines (e.g., EMA) for bioanalytical method validation remains inconsistent .
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